4-Nitro-1-pentyl-1H-pyrazole

Overview

Description

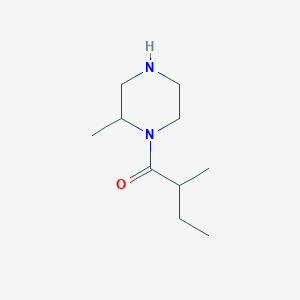

4-Nitro-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular weight of 4-Nitro-1H-pyrazole is 97.0754 .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of 4-Nitro-1H-pyrazole is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI of 4-Nitro-1H-pyrazole isInChI=1S/C3H3N3O2/c7-6(8)3-1-4-5-2-3/h1-2H,(H,4,5) . Chemical Reactions Analysis

A stepwise cycloaddition reaction mechanism is proposed for the synthesis of pyrazoles . Two general protocols for the reaction of electron-deficient N-arylhydrazones with nitroolefins allow a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles .Physical and Chemical Properties Analysis

4-Nitro-1H-pyrazole is a solid substance . It has a molecular weight of 97.0754 . More specific physical and chemical properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are not available in the search results.Scientific Research Applications

Chemical Synthesis and Functionalization :

- A study by Iaroshenko et al. (2014) developed a divergent and regioselective approach to synthesize 5-aryl-4-nitro-1H-pyrazoles, demonstrating the potential for functionalization of the pyrazole scaffold, which is significant in pharmacology (Iaroshenko et al., 2014).

Application in Material Science :

- Research by Fernández et al. (2017) synthesized a novel family of zinc metal–organic chains based on 4-nitro-1H-pyrazole, showing potential for structural modifications and antitumor applications (Fernández et al., 2017).

Energetic Materials Development :

- Dalinger et al. (2015) designed a new family of energetic compounds, nitropyrazoles bearing a trinitromethyl moiety, which exhibit high energy density and are candidates for environmentally benign energetic materials (Dalinger et al., 2015).

Pharmaceutical Research :

- A study by Volkova et al. (2021) investigated substituted 4-nitrosopyrazoles in the Diels-Alder reaction, finding potential antitumor effects and applications as taurine dehydrogenase inhibitors (Volkova et al., 2021).

Corrosion Inhibition :

- Research by Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles, including 4-nitropyrazole, as corrosion inhibitors for iron in acidic conditions (Babić-Samardžija et al., 2005).

Theoretical Studies and Computational Chemistry :

- Ravi et al. (2010) conducted theoretical studies on the structure and detonation properties of substituted 3,4,5-trinitro-1H-pyrazoles, contributing to the understanding of high-energy density materials (Ravi et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and metabolic processes.

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Biochemical Pathways

Given the known targets of pyrazole derivatives, it can be inferred that these compounds may influence pathways related to hormone regulation and metabolism .

Pharmacokinetics

Pyrazole derivatives are generally known for their good bioavailability

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many chemical compounds .

Properties

IUPAC Name |

4-nitro-1-pentylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-4-5-10-7-8(6-9-10)11(12)13/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULORQNVZJRARTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)

![1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361801.png)

![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)

![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)

![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)

![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)

![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)